2-(Bromomethyl)-3-iodoquinoline
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Overview
Description
2-(Bromomethyl)-3-iodoquinoline is a heterocyclic organic compound that features both bromine and iodine atoms attached to a quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of both bromine and iodine in the molecule makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-iodoquinoline typically involves the bromination and iodination of quinoline derivatives. One common method includes the bromination of 3-iodoquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the selective bromination at the 2-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, solvent, and reagent concentration can optimize the production process. Solvents like dichloromethane or acetonitrile are commonly used in these reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-3-iodoquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form quinoline derivatives with double bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate or cesium carbonate in solvents such as toluene or THF.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in solvents like DMSO or THF.
Major Products:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl-quinoline compounds.
Elimination Reactions: Formation of alkenyl-quinoline derivatives.
Scientific Research Applications
2-(Bromomethyl)-3-iodoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-iodoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with nucleophilic residues in the active site . Additionally, its ability to undergo cross-coupling reactions allows it to be incorporated into larger molecules that can modulate biological pathways .
Comparison with Similar Compounds
Comparison: 2-(Bromomethyl)-3-iodoquinoline is unique due to the presence of both bromine and iodine atoms on the quinoline ring, which provides distinct reactivity and versatility in organic synthesis. Compared to other bromomethyl compounds, it offers additional functionalization options through cross-coupling reactions involving the iodine atom. This dual functionality makes it a valuable intermediate for the synthesis of complex molecules with diverse applications.
Properties
Molecular Formula |
C10H7BrIN |
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Molecular Weight |
347.98 g/mol |
IUPAC Name |
2-(bromomethyl)-3-iodoquinoline |
InChI |
InChI=1S/C10H7BrIN/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 |
InChI Key |
ZXOMNDXBDDOCSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)CBr)I |
Origin of Product |
United States |
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